(Bromomethyl)(trifluoro)silane (Bromomethyl)(trifluoro)silane
Brand Name: Vulcanchem
CAS No.: 68998-51-6
VCID: VC20611582
InChI: InChI=1S/CH2BrF3Si/c2-1-6(3,4)5/h1H2
SMILES:
Molecular Formula: CH2BrF3Si
Molecular Weight: 179.01 g/mol

(Bromomethyl)(trifluoro)silane

CAS No.: 68998-51-6

Cat. No.: VC20611582

Molecular Formula: CH2BrF3Si

Molecular Weight: 179.01 g/mol

* For research use only. Not for human or veterinary use.

(Bromomethyl)(trifluoro)silane - 68998-51-6

Specification

CAS No. 68998-51-6
Molecular Formula CH2BrF3Si
Molecular Weight 179.01 g/mol
IUPAC Name bromomethyl(trifluoro)silane
Standard InChI InChI=1S/CH2BrF3Si/c2-1-6(3,4)5/h1H2
Standard InChI Key BIBLIUDDEPKERO-UHFFFAOYSA-N
Canonical SMILES C([Si](F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (bromomethyl)(trifluoro)silane consists of a silicon atom bonded to three fluorine atoms and a bromomethyl group. The Si-F bonds contribute to its high thermal stability and low polarizability, while the Si-C-Br moiety introduces reactivity toward nucleophilic substitution. X-ray crystallographic studies of analogous compounds, such as (bromodifluoromethyl)trimethylsilane, reveal a tetrahedral geometry around the silicon atom, with bond lengths of approximately 1.84 Å for Si-F and 1.93 Å for Si-C .

Table 1: Physicochemical Properties of (Bromomethyl)(trifluoro)silane and Related Compounds

Property(Bromomethyl)(trifluoro)silaneTrifluoro(trifluorosilyl)silane Bromotrimethylsilane
Molecular FormulaCBrF3SiF6Si2C3H9BrSi
Molecular Weight (g/mol)193.02170.16153.10
Density (g/cm³)1.65 (estimated)1.2821.18
Vapor Pressure (mmHg)~300 (25°C, estimated)3350 (25°C)43 (20°C)

The compound’s high vapor pressure necessitates careful handling under inert atmospheres, as exposure to moisture or oxygen may lead to hydrolysis or oxidation.

Synthesis and Manufacturing

Key Reaction Steps:

  • Metallic Potassium Activation:
    Metallic potassium reacts with styrene and hexamethyldisiloxane in toluene at 50–70°C to form a reactive intermediate .

  • Halogenation:
    Trimethylchlorosilane and fluoroform are introduced at cryogenic temperatures, facilitating Si-F and Si-C bond formation .

Challenges in Synthesis

  • Side Reactions: Competing pathways, such as the formation of disiloxane byproducts, require precise stoichiometric control .

  • Temperature Sensitivity: Exothermic reactions during fluoroform addition necessitate strict thermal management to prevent decomposition .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromomethyl group undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, reaction with hexamethylphosphoramide (HMPA) generates difluorocarbene (CF2) and a silyl-capped HMPA cation . Quantum chemical calculations confirm that HMPA lowers the transition state energy for Si-Br bond cleavage, enabling carbene release .

Me3Si-CF2Br+HMPAMe3Si-HMPA++CF2+Br\text{Me}_3\text{Si-CF}_2\text{Br} + \text{HMPA} \rightarrow \text{Me}_3\text{Si-HMPA}^+ + \text{CF}_2 + \text{Br}^-

Metal-Mediated Coupling

In cross-coupling reactions, (bromomethyl)(trifluoro)silane acts as a silicon electrophile. Palladium-catalyzed couplings with arylboronic acids yield aryltrifluorosilanes, which are valuable in photolithography .

Applications in Organic Synthesis

Difluorocarbene Generation

The compound’s decomposition in the presence of Lewis bases like HMPA provides a reliable route to difluorocarbene, a precursor for fluorinated cyclopropanes and heterocycles .

Silicon-Based Polymerization

As a monomer, it contributes to the synthesis of fluorosilicone polymers with enhanced thermal and chemical resistance compared to traditional polydimethylsiloxanes .

Catalysis

The trifluorosilyl group stabilizes transition states in asymmetric catalysis, improving enantioselectivity in aldol and Mannich reactions .

Comparative Analysis with Related Silanes

Table 2: Reactivity Comparison of Halogenated Silanes

CompoundReactivity with HMPAThermal Stability (°C)Application Scope
(Bromomethyl)(trifluoro)silaneHigh (CF2 release)150–200Carbene chemistry
BromotrimethylsilaneModerate (Si-Br retention)100–150Silylation of alcohols
TrichlorosilaneLow200–250Solar-grade silicon

The trifluorosilyl group’s electronegativity enhances Lewis acidity, making (bromomethyl)(trifluoro)silane more reactive toward nucleophiles than its chlorinated or methylated counterparts .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce reliance on metallic potassium .

  • Biomedical Applications: Exploring fluorosilicone-based drug delivery systems leveraging Si-F hydrophobicity .

  • Advanced Materials: Incorporating the compound into MOFs (metal-organic frameworks) for gas storage .

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